Cas no 82949-05-1 ((2-Methyl-1H-imidazol-1-yl)acetonitrile)

(2-Methyl-1H-imidazol-1-yl)acetonitrile is a versatile intermediate in organic synthesis, known for its high purity and stability. This compound offers excellent solubility in various organic solvents, facilitating its use in complex reactions. Its structural features provide unique reactivity, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
(2-Methyl-1H-imidazol-1-yl)acetonitrile structure
82949-05-1 structure
Product name:(2-Methyl-1H-imidazol-1-yl)acetonitrile
CAS No:82949-05-1
MF:C6H7N3
MW:121.139880418777
MDL:MFCD09932057
CID:679894
PubChem ID:19019631

(2-Methyl-1H-imidazol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Methyl-1H-imidazol-1-yl)acetonitrile
    • (2-Methyl-1H-imidazol-1-yl)acetonitrile
    • 1H-Imidazole-1-acetonitrile, 2-methyl-
    • 1H-Imidazole-1-acetonitrile,2-methyl-(9CI)
    • CS-0326329
    • 82949-05-1
    • DTXSID90597439
    • 2-(2-methylimidazol-1-yl)acetonitrile
    • AKOS000175645
    • MFCD09932057
    • BS-36189
    • SCHEMBL1956056
    • MDL: MFCD09932057
    • Inchi: InChI=1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3
    • InChI Key: NWZKSTUZKJCCMK-UHFFFAOYSA-N
    • SMILES: CC1=NC=CN1CC#N

Computed Properties

  • Exact Mass: 121.063997236g/mol
  • Monoisotopic Mass: 121.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 306.0±25.0 °C at 760 mmHg
  • Flash Point: 138.9±23.2 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

(2-Methyl-1H-imidazol-1-yl)acetonitrile Security Information

(2-Methyl-1H-imidazol-1-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM115498-5g
(2-methyl-1H-imidazol-1-yl)acetonitrile
82949-05-1 95%
5g
$*** 2023-05-29
TRC
M321263-500mg
(2-Methyl-1H-imidazol-1-yl)acetonitrile
82949-05-1
500mg
$ 115.00 2022-06-02
TRC
M321263-100mg
(2-Methyl-1H-imidazol-1-yl)acetonitrile
82949-05-1
100mg
$ 65.00 2022-06-02
A2B Chem LLC
AC52111-5g
2-(2-Methyl-1H-imidazol-1-yl)acetonitrile
82949-05-1 95%
5g
$212.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396999-5g
2-(2-Methyl-1H-imidazol-1-yl)acetonitrile
82949-05-1 95+%
5g
¥3729.00 2024-07-28
eNovation Chemicals LLC
Y1257122-5g
1H-Imidazole-1-acetonitrile, 2-methyl-
82949-05-1 95%
5g
$315 2025-02-28
eNovation Chemicals LLC
Y1257122-5g
1H-Imidazole-1-acetonitrile, 2-methyl-
82949-05-1 95%
5g
$315 2025-02-27
eNovation Chemicals LLC
Y1257122-5g
1H-Imidazole-1-acetonitrile, 2-methyl-
82949-05-1 95%
5g
$315 2024-06-07
abcr
AB266853-1 g
(2-Methyl-1H-imidazol-1-yl)acetonitrile, 95%; .
82949-05-1 95%
1g
€128.10 2023-04-26
abcr
AB266853-5 g
(2-Methyl-1H-imidazol-1-yl)acetonitrile, 95%; .
82949-05-1 95%
5g
€365.50 2023-04-26

Additional information on (2-Methyl-1H-imidazol-1-yl)acetonitrile

Introduction to (2-Methyl-1H-imidazol-1-yl)acetonitrile (CAS No. 82949-05-1)

(2-Methyl-1H-imidazol-1-yl)acetonitrile, identified by its CAS number 82949-05-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic nitrile derivative has garnered attention due to its versatile applications in the development of novel therapeutic agents and advanced materials. The compound's unique structural features, encompassing a methyl-substituted imidazole ring coupled with an acetonitrile moiety, make it a valuable intermediate in synthetic chemistry.

The imidazole core of (2-Methyl-1H-imidazol-1-yl)acetonitrile is a well-known pharmacophore, frequently incorporated into molecules targeting various biological pathways. Recent studies have highlighted its potential in the design of inhibitors for enzymes such as kinases and phosphodiesterases, which are pivotal in regulating cellular processes. The presence of the acetonitrile group enhances the compound's reactivity, facilitating further functionalization through nucleophilic addition and condensation reactions.

In the context of pharmaceutical innovation, (2-Methyl-1H-imidazol-1-yl)acetonitrile has been explored as a precursor in the synthesis of small-molecule drugs. Its ability to undergo selective modifications allows researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of candidate compounds. For instance, derivatives of this molecule have shown promise in preclinical trials as modulators of immune responses, suggesting its utility in treating inflammatory disorders.

The compound's role extends beyond drug development into materials science. Its structural motifs are employed in the design of organic semiconductors and ligands for metal-organic frameworks (MOFs). These materials are increasingly relevant in applications ranging from catalysis to gas storage, underscoring the broad utility of (2-Methyl-1H-imidazol-1-yl)acetonitrile.

Recent advancements in computational chemistry have further illuminated the reactivity patterns of this compound. Molecular modeling studies indicate that the methyl-substituted imidazole ring influences electron density distribution, making specific positions more susceptible to electrophilic or nucleophilic attack. This insight has guided synthetic strategies aimed at optimizing yield and purity during large-scale production.

The synthesis of (2-Methyl-1H-imidazol-1-yl)acetonitrile typically involves multi-step organic transformations, starting from commercially available precursors such as 2-methylimidazole and cyanide sources. Catalytic methods have been refined to improve efficiency, reducing waste and energy consumption. These green chemistry approaches align with the growing emphasis on sustainable practices within the chemical industry.

In conclusion, (2-Methyl-1H-imidazol-1-yl)acetonitrile (CAS No. 82949-05-1) represents a cornerstone in modern chemical research. Its multifaceted applications span pharmaceuticals, materials science, and catalysis, driven by its adaptable structure and reactivity. As scientific understanding evolves, this compound is poised to remain at the forefront of innovation, contributing to breakthroughs that enhance both human health and technological progress.

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(CAS:82949-05-1)(2-Methyl-1H-imidazol-1-yl)acetonitrile
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